molecular formula C20H25N5O8S2 B3182600 Cefpodoxime Proxetil Impurity B CAS No. 947692-14-0

Cefpodoxime Proxetil Impurity B

Cat. No.: B3182600
CAS No.: 947692-14-0
M. Wt: 527.6 g/mol
InChI Key: IETSABQUOKHCMQ-ARQQQZAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefpodoxime Proxetil Impurity B, also known as 3-Methyl 3-De (methoxymethyl) Cefpodoxime, is a chemical impurity associated with the synthesis and degradation of Cefpodoxime Proxetil. Cefpodoxime Proxetil is an oral, third-generation cephalosporin antibiotic used to treat various bacterial infections. Impurities like this compound are crucial to identify and characterize to ensure the safety and efficacy of the pharmaceutical product .

Scientific Research Applications

Cefpodoxime Proxetil Impurity B is primarily studied to understand the stability and degradation pathways of Cefpodoxime Proxetil. Its characterization helps in improving the formulation and storage conditions of the antibiotic. Additionally, studying this impurity aids in developing better analytical methods for quality control in the pharmaceutical industry .

Future Directions

Cefpodoxime Proxetil impurities reference standards are useful in pharmaceutical research. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies . It is also useful in the identification of unknown impurities and the assessment of genotoxic potential .

Mechanism of Action

Target of Action

Cefpodoxime Proxetil Impurity B is an impurity of Cefpodoxime Proxetil , a third-generation cephalosporin antibiotic . The primary targets of Cefpodoxime Proxetil are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

Cefpodoxime Proxetil, from which this compound is derived, is a prodrug. It is absorbed and de-esterified in the gastrointestinal tract to its active form, Cefpodoxime . Cefpodoxime acts by inhibiting the synthesis of the bacterial cell wall. It binds preferentially to PBP 3, inhibiting the production of peptidoglycan, the primary constituent of bacterial cell walls . This results in the destabilization and eventual rupture of the cell wall, leading to bacterial cell death .

Biochemical Pathways

This disruption in the cell wall synthesis pathway leads to bacterial cell lysis and death .

Pharmacokinetics

Cefpodoxime proxetil, the parent compound, is known to have an oral bioavailability of approximately 50%, which is increased when taken with food . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure . Approximately 29 to 33% of the administered Cefpodoxime dose is excreted unchanged in the urine in 12 hours .

Result of Action

The result of the action of Cefpodoxime Proxetil is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . As this compound is an impurity of Cefpodoxime Proxetil, it may share some of these effects.

Action Environment

The action of Cefpodoxime Proxetil can be influenced by various environmental factors. For instance, its absorption can be enhanced when taken with food . The pH of the environment can also affect the stability and efficacy of cephalosporin antibiotics like Cefpodoxime Proxetil . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefpodoxime Proxetil Impurity B involves multiple steps. Cefpodoxime acid is treated with 1-iodoethyl isopropyl carbonate to produce Cefpodoxime Proxetil. The impurity can form during this process due to incomplete reactions or side reactions. The reaction conditions typically involve the use of solvents like methanol and bases such as sodium iodide .

Industrial Production Methods

In industrial settings, the production of Cefpodoxime Proxetil and its impurities is monitored using high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process involves stringent control of reaction conditions and purification steps to minimize the formation of impurities .

Chemical Reactions Analysis

Types of Reactions

Cefpodoxime Proxetil Impurity B can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, reduced forms of the impurity, and substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cefpodoxime Proxetil Impurity B is unique due to its specific structure and formation pathway. Its identification and characterization are essential for ensuring the purity and safety of Cefpodoxime Proxetil .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cefpodoxime Proxetil Impurity B involves the conversion of Cefpodoxime Proxetil to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Cefpodoxime Proxetil" ], "Reaction": [ "Step 1: Hydrolysis of Cefpodoxime Proxetil using hydrochloric acid to form Cefpodoxime acid", "Step 2: Conversion of Cefpodoxime acid to Cefpodoxime acid chloride using thionyl chloride", "Step 3: Reaction of Cefpodoxime acid chloride with 2-methyl-5-nitroimidazole in the presence of triethylamine to form Cefpodoxime Proxetil Impurity B" ] }

CAS No.

947692-14-0

Molecular Formula

C20H25N5O8S2

Molecular Weight

527.6 g/mol

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C20H25N5O8S2/c1-8(2)31-20(29)33-10(4)32-18(28)14-9(3)6-34-17-13(16(27)25(14)17)23-15(26)12(24-30-5)11-7-35-19(21)22-11/h7-8,10,13,17H,6H2,1-5H3,(H2,21,22)(H,23,26)/b24-12+/t10?,13-,17-/m1/s1

InChI Key

IETSABQUOKHCMQ-ARQQQZAOSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefpodoxime Proxetil Impurity B
Reactant of Route 2
Reactant of Route 2
Cefpodoxime Proxetil Impurity B
Reactant of Route 3
Reactant of Route 3
Cefpodoxime Proxetil Impurity B
Reactant of Route 4
Reactant of Route 4
Cefpodoxime Proxetil Impurity B
Reactant of Route 5
Cefpodoxime Proxetil Impurity B
Reactant of Route 6
Reactant of Route 6
Cefpodoxime Proxetil Impurity B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.